4-chloro-3-nitro-N-(pentan-3-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.7121 g/mol . This compound is characterized by a benzamide core substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a pentan-3-yl group attached to the nitrogen atom of the amide.
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-(pentan-3-yl)benzamide typically involves the following steps:
Amidation: The nitro-substituted benzamide is then reacted with pentan-3-amine under suitable conditions to form the desired compound. This reaction can be facilitated by using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
4-chloro-3-nitro-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-3-nitro-N-(pentan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom and pentan-3-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-nitro-N-(pentan-3-yl)benzamide include:
4-chloro-3-nitrobenzamide: Lacks the pentan-3-yl group, which may affect its biological activity and solubility.
3-nitro-N-(pentan-3-yl)benzamide: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
4-chloro-N-(pentan-3-yl)benzamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)8-5-6-10(13)11(7-8)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGBLCKAIKTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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